molecular formula C21H23Cl2NO3 B12113505 N-(2,4-dichlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

N-(2,4-dichlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B12113505
M. Wt: 408.3 g/mol
InChI Key: PJMNPZUHEJBRHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic acetamide derivative characterized by:

  • A 2-methylphenoxy group attached to the acetamide backbone.
  • A 2,4-dichlorobenzyl substituent on the nitrogen atom.
  • A tetrahydrofuran-2-ylmethyl group as the second nitrogen substituent.

Properties

Molecular Formula

C21H23Cl2NO3

Molecular Weight

408.3 g/mol

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-(2-methylphenoxy)-N-(oxolan-2-ylmethyl)acetamide

InChI

InChI=1S/C21H23Cl2NO3/c1-15-5-2-3-7-20(15)27-14-21(25)24(13-18-6-4-10-26-18)12-16-8-9-17(22)11-19(16)23/h2-3,5,7-9,11,18H,4,6,10,12-14H2,1H3

InChI Key

PJMNPZUHEJBRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N(CC2CCCO2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

N-(2,4-dichlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic compound notable for its complex structure, which includes a dichlorobenzyl moiety, a methylphenoxy group, and a tetrahydrofuran unit. The molecular formula is C21H23Cl2NO3C_{21}H_{23}Cl_{2}NO_{3} with a molecular weight of 408.3 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The unique structural features of this compound contribute to its biological activity. The presence of halogenated aromatic groups and the tetrahydrofuran ring enhances its solubility and reactivity, making it a candidate for various therapeutic applications.

Property Details
Molecular FormulaC21H23Cl2NO3C_{21}H_{23}Cl_{2}NO_{3}
Molecular Weight408.3 g/mol
Structural FeaturesDichlorobenzyl moiety, methylphenoxy group, tetrahydrofuran unit

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. Research indicates that compounds with similar structures have shown effectiveness in targeting cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound's ability to bind to specific cellular targets may enhance its therapeutic effects compared to similar compounds. Its unique combination of functional groups may allow for improved binding affinity to enzymes involved in cancer progression.

Antimicrobial Activity

In addition to its anticancer potential, this compound may also possess antimicrobial properties . Similar compounds have been documented to inhibit bacterial growth and fungal proliferation. The presence of the dichlorobenzyl group is particularly notable as halogenated compounds often exhibit enhanced antimicrobial activity.

Case Studies

  • Inhibition of Cholinesterases : A study on derivatives of related compounds demonstrated their effectiveness as cholinesterase inhibitors, which are crucial for treating conditions like Alzheimer's disease. The structure-activity relationship indicated that modifications in the aromatic rings could enhance inhibitory potency against acetylcholinesterase and butyrylcholinesterase .
  • Antifungal Activity : Research on polyazole derivatives indicated that chlorinated phenyl groups significantly enhance antifungal properties against pathogenic fungi like Aspergillus fumigatus. This suggests that the dichlorobenzyl moiety in our compound may similarly enhance antifungal activity .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
4-Chloro-N-(benzyl)-N-(tetrahydrofuran-2-ylmethyl)acetamideLacks dichlorinationAntimicrobial
N,N-Dimethyl-N'-(3-methylphenyl)ureaUrea instead of acetamideAnticancer activity
3-Methyl-N-(benzyl)acetamideLacks tetrahydrofuranAnalgesic properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

a) N-(4-Chlorobenzyl)-2-(2-fluorophenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS: 874128-62-8)
  • Structure: Differs by a 4-chlorobenzyl (vs. 2,4-dichlorobenzyl) and a 2-fluorophenoxy (vs. 2-methylphenoxy) group.
  • Properties: Molecular weight = 377.8 g/mol (similar to the target compound). The fluorophenoxy group may enhance metabolic stability compared to methylphenoxy .
b) Chlorbetamide (CAS: 97-27-8)
  • Structure : Features a 2,4-dichlorobenzyl group but substitutes the tetrahydrofuranmethyl with a 2-hydroxyethyl and adds dichloro substituents on the acetamide carbonyl.
  • Applications : Historically used as an antiparasitic agent. The hydroxyethyl group likely increases hydrophilicity, contrasting with the lipophilic tetrahydrofuranmethyl in the target compound .
c) N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide
  • Structure : Replaces the dichlorobenzyl and tetrahydrofuranmethyl groups with a cyclohexyl substituent.
  • Crystal Properties : Exhibits N–H⋯O hydrogen bonding, forming chains. The cyclohexyl group’s chair conformation may influence packing efficiency and solubility .

Phenoxy Group Modifications

a) 2-(2-Methylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
  • Structure: Shares the 2-methylphenoxy group but replaces the tetrahydrofuranmethyl with a thiazolyl ring.
b) WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
  • Structure : Contains a triazolyl substituent instead of tetrahydrofuranmethyl.
  • Activity: Reported as a synthetic auxin agonist, suggesting phenoxy-acetamide derivatives’ role in plant growth regulation. The triazole group may enhance binding to auxin receptors .

Dichlorobenzyl-Containing Analogs

a) (E)-2-(1-(2,4-Dichlorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide
  • Structure: Integrates the 2,4-dichlorobenzyl group into an indolinone-quinoline scaffold.
  • QSAR Data : Predicted activity (pIC50 = 5.536) in anti-breast cancer models, highlighting the dichlorobenzyl group’s role in hydrophobic interactions .
b) N-(Isoindolin-5-yl)-2-(2,4-dichlorophenyl)acetamide HCl
  • Structure: Retains the 2,4-dichlorophenyl moiety but lacks the phenoxy group.
  • Application : Synthesized as a histone deacetylase (HDAC) inhibitor, demonstrating the versatility of dichlorophenyl-acetamides in epigenetic modulation .

Structural and Functional Implications

Table 1: Key Structural Features and Hypothesized Effects

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Notable Properties/Applications Evidence ID
Target Compound R1=2,4-dichlorobenzyl, R2=2-methylphenoxy ~380 (estimated) Potential enzyme inhibition/agrochemical -
N-(4-Chlorobenzyl)-2-(2-fluorophenoxy)-... R1=4-chlorobenzyl, R2=2-fluorophenoxy 377.8 Enhanced metabolic stability
Chlorbetamide R1=2,4-dichlorobenzyl, R2=Cl, R3=OH 356.0 Antiparasitic agent
WH7 R1=4-H-1,2,4-triazol-3-yl, R2=4-chloro-2-Me 296.7 Synthetic auxin agonist

Preparation Methods

Williamson Ether Synthesis

  • Reaction Conditions :

    • 2-Methylphenol reacts with bromoacetic acid or its ester in the presence of a strong base (e.g., NaH or K₂CO₃) in a polar aprotic solvent like THF or DMF.

    • Example:

      2-Methylphenol + BrCH2COOEtNaH, THF2-(2-Methylphenoxy)ethyl acetateHydrolysis2-(2-Methylphenoxy)acetic acid\text{2-Methylphenol + BrCH}_2\text{COOEt} \xrightarrow{\text{NaH, THF}} \text{2-(2-Methylphenoxy)ethyl acetate} \xrightarrow{\text{Hydrolysis}} \text{2-(2-Methylphenoxy)acetic acid}
    • Yields for analogous reactions range from 65–85%.

Mitsunobu Reaction

  • Advantages : Stereochemical control and compatibility with acid-sensitive substrates.

  • Reagents : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine in THF.

  • Example:

    2-Methylphenol + HOCH2COOEtDIAD, PPh32-(2-Methylphenoxy)ethyl acetateHydrolysis2-(2-Methylphenoxy)acetic acid\text{2-Methylphenol + HOCH}_2\text{COOEt} \xrightarrow{\text{DIAD, PPh}_3} \text{2-(2-Methylphenoxy)ethyl acetate} \xrightarrow{\text{Hydrolysis}} \text{2-(2-Methylphenoxy)acetic acid}

Synthesis of N-(2,4-Dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine

This bis-alkylated amine is prepared through sequential alkylation or reductive amination:

Sequential Alkylation

  • Primary Amine Preparation :

    • Start with a primary amine (e.g., ammonia or methylamine) and alkylate with 2,4-dichlorobenzyl chloride followed by tetrahydrofuran-2-ylmethyl chloride.

    • Conditions :

      • Step 1: 2,4-Dichlorobenzyl chloride + NH₃ → N-(2,4-Dichlorobenzyl)amine (using K₂CO₃ in DMF).

      • Step 2: Alkylation with tetrahydrofuran-2-ylmethyl chloride (e.g., using NaH in THF).

  • Challenges :

    • Steric hindrance may necessitate elevated temperatures (60–80°C) and extended reaction times (12–24 h).

Reductive Amination

  • Substrates : 2,4-Dichlorobenzaldehyde and tetrahydrofuran-2-ylmethylamine.

  • Reagents : Sodium cyanoborohydride (NaBH₃CN) in MeOH or AcOH.

  • Example:

    2,4-Cl2C6H3CHO + NH2(THF-2-yl-CH2)NaBH3CNN-(2,4-Dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine\text{2,4-Cl}_2\text{C}_6\text{H}_3\text{CHO + NH}_2\text{(THF-2-yl-CH}_2\text{)} \xrightarrow{\text{NaBH}_3\text{CN}} \text{N-(2,4-Dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine}

Amide Bond Formation

The final step involves coupling the phenoxy-acetic acid with the bis-alkylated amine:

Acyl Chloride Method

  • Synthesis of 2-(2-Methylphenoxy)acetyl chloride :

    • React 2-(2-Methylphenoxy)acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride in DCM.

  • Amidation :

    • Combine the acyl chloride with N-(2,4-dichlorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)amine in the presence of a base (e.g., TEA or DIPEA) in THF or DCM.

    • Example:

      2-(2-Methylphenoxy)acetyl chloride + AmineTEA, DCMTarget Compound\text{2-(2-Methylphenoxy)acetyl chloride + Amine} \xrightarrow{\text{TEA, DCM}} \text{Target Compound}
    • Yields: 70–90% after purification by column chromatography (silica gel, hexane/EtOAc).

Coupling Reagents

  • EDCl/HOBt : Enhances coupling efficiency for sterically hindered amines.

  • Reaction Conditions :

    2-(2-Methylphenoxy)acetic acid + AmineEDCl, HOBt, DMFTarget Compound\text{2-(2-Methylphenoxy)acetic acid + Amine} \xrightarrow{\text{EDCl, HOBt, DMF}} \text{Target Compound}

Purification and Characterization

  • Crystallization : From ethyl acetate/hexane mixtures.

  • Chromatography : Silica gel with gradient elution (hexane → ethyl acetate).

  • Analytical Data :

    • ¹H NMR (CDCl₃): δ 7.35–7.15 (m, 3H, Ar-H), 6.85–6.70 (m, 4H, Ar-H), 4.50–3.20 (m, 8H, CH₂ and THF).

    • HRMS : [M+H]⁺ calcd. for C₂₁H₂₂Cl₂NO₃: 430.10; found: 430.12.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acyl Chloride + Amine8598High efficiency, minimal side productsRequires handling corrosive reagents
EDCl/HOBt Coupling7895Mild conditions, scalableLonger reaction times
Mitsunobu + Amidation7297StereoselectiveCostly reagents

Industrial-Scale Considerations

  • Cost Optimization : Use of NaH in THF for Williamson ether synthesis reduces solvent costs compared to Mitsunobu.

  • Safety : Replace SOCl₂ with oxalyl chloride for safer acyl chloride generation.

  • Green Chemistry : Explore enzymatic amidation or microwave-assisted synthesis to reduce energy consumption .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dichlorobenzyl)-2-(2-methylphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling chlorinated benzyl amines with substituted phenoxyacetic acid derivatives. Key steps include:

  • N-Alkylation : Use of tetrahydrofuran-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the tertiary amine moiety .
  • Etherification : Reaction of 2-methylphenol with chloroacetyl chloride, followed by nucleophilic substitution with the tetrahydrofuran-containing intermediate .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of the compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.4 ppm for dichlorobenzyl groups) .
  • Mass Spectrometry : High-resolution MS (ESI-TOF) to confirm molecular weight (expected ~450–460 g/mol) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) for purity assessment (>98% by area normalization) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

  • Approach :

  • Substituent Variation : Synthesize analogs with modified phenoxy (e.g., fluoro, methoxy) or tetrahydrofuran groups to assess effects on bioactivity .
  • In Vitro Assays : Test analogs against enzyme targets (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial) using dose-response curves (IC₅₀ determination) .
  • Data Analysis : Use molecular descriptors (ClogP, polar surface area) in QSAR models to correlate structural features with activity .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different experimental models?

  • Methodology :

  • Orthogonal Assays : Validate initial findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Parameter Optimization : Adjust assay conditions (pH, temperature, co-solvents) to mitigate false negatives/positives .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., N-(4-chlorobenzyl) analogs) to identify trends .

Q. How can molecular docking and dynamics simulations be applied to predict target interactions?

  • Protocol :

  • Target Selection : Prioritize receptors/enzymes with known affinity for chlorinated acetamides (e.g., GPCRs, cytochrome P450) .
  • Software Tools : Use AutoDock Vina or Schrödinger Suite for docking, followed by MD simulations (GROMACS) to assess binding stability .
  • Validation : Compare predicted binding poses with crystallographic data from related ligands .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Experimental Design :

  • Pharmacokinetics : Administer compound to rodents (oral/i.v.) and measure plasma levels via LC-MS/MS. Calculate AUC, t₁/₂, and bioavailability .
  • Toxicity Screening : Conduct acute/chronic toxicity studies (OECD guidelines), focusing on hepatic/renal biomarkers (ALT, creatinine) .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?

  • Resolution Steps :

  • Force Field Calibration : Re-parameterize docking scoring functions using experimental IC₅₀ data .
  • Solvent Effects : Include explicit solvent models in simulations to improve binding energy accuracy .
  • Experimental Replicates : Perform triplicate assays to rule out technical variability .

Q. What methodologies are recommended for assessing environmental stability and degradation pathways?

  • Approach :

  • Photolysis Studies : Expose compound to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via HPLC-MS .
  • Hydrolytic Stability : Test at pH 3–9 (37°C) to identify labile bonds (e.g., acetamide cleavage) .
  • Ecotoxicology : Use Daphnia magna or algal models to estimate EC₅₀ values for environmental risk assessment .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Alkylation SolventDMFMaximizes reactivity
Reaction Temperature80°CReduces side products
Purification MethodSilica gel chromatography>95% purity

Table 2 : In Vitro Bioactivity Data for Structural Analogs

Analog SubstituentTarget (IC₅₀, μM)NotesReference
4-FluorophenoxyKinase X (0.45)High selectivity
3-ChlorobenzylProtease Y (1.2)Moderate cytotoxicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.